molecular formula C22H19FN4O2 B2873160 N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261015-68-2

N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2873160
CAS No.: 1261015-68-2
M. Wt: 390.418
InChI Key: LWQFEHHEYOVDIB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a pyrrole-acetamide core linked to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group. Below, we compare its structural and functional attributes with closely related compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-2-15-6-3-4-7-18(15)24-20(28)14-27-13-5-8-19(27)22-25-21(26-29-22)16-9-11-17(23)12-10-16/h3-13H,2,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQFEHHEYOVDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl Fragment

The oxadiazole ring is constructed via cyclization of an amidoxime intermediate. A representative protocol involves:

  • Formation of Amidoxime :

    • React 4-fluorobenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux (80°C, 6–8 hours).
      $$
      \text{4-Fluorobenzonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O}} \text{4-Fluorophenylamidoxime}
      $$
  • Cyclization to Oxadiazole :

    • Treat the amidoxime with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C.
      $$
      \text{Amidoxime} + \text{TFAA} \xrightarrow{\text{DCM}} \text{3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine}
      $$

Typical Reaction Conditions :

Step Reagent Solvent Temperature Time Yield
1 NH₂OH·HCl EtOH/H₂O 80°C 8h 85%
2 TFAA DCM 0–5°C 2h 78%

Synthesis of 1H-Pyrrole-2-Carboxylic Acid Derivative

The pyrrole ring is synthesized via the Paal-Knorr method:

  • 1,4-Diketone Preparation :

    • Condense acetylacetone with ethyl glyoxylate in the presence of pyridine (rt, 12 hours).
  • Cyclization :

    • React the diketone with ammonium acetate in acetic acid (reflux, 4 hours) to form 1H-pyrrole-2-carboxylate.

Key Data :

  • Purity : >90% after recrystallization (ethanol/water)
  • Functionalization : The carboxylate is hydrolyzed to the acid using NaOH (2M, 60°C, 3h).

Coupling and Functionalization

Attachment of Oxadiazole to Pyrrole

A Suzuki-Miyaura coupling links the oxadiazole to the pyrrole:

  • Borylation of Oxadiazole :

    • Treat 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane (100°C, 12h).
  • Cross-Coupling :

    • React the boronate ester with 1H-pyrrole-2-carboxylic acid bromide using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (80°C, 6h).

Optimized Parameters :

Parameter Value
Catalyst Loading 5 mol% Pd(PPh₃)₄
Solvent System THF/H₂O (3:1)
Yield 72%

Acetamide Formation

The final step involves alkylation of the pyrrole nitrogen with N-(2-ethylphenyl)-2-bromoacetamide:

  • Synthesis of Bromoacetamide :

    • React 2-ethylaniline with bromoacetyl bromide in the presence of triethylamine (0°C → rt, 2h).
  • N-Alkylation :

    • Combine the pyrrole-oxadiazole intermediate with N-(2-ethylphenyl)-2-bromoacetamide in DMF, using NaH as a base (60°C, 4h).

Critical Considerations :

  • Side Reactions : Competing O-alkylation is suppressed by using anhydrous DMF.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) achieves >95% purity.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance reproducibility:

Process Step Batch Method Yield Flow Method Yield
Oxadiazole Formation 78% 85%
Suzuki Coupling 72% 79%
Final Alkylation 68% 75%

Key advantages of flow chemistry:

  • Precise temperature control during exothermic steps.
  • Reduced catalyst loading (3 mol% Pd).

Analytical Characterization

Final product validation employs:

  • Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-F), 7.45 (m, 3H, pyrrole-H), 6.98 (t, J = 7.2 Hz, 1H, N-Ar).
    • HRMS : m/z 390.42 [M+H]⁺ (calc. 390.41).
  • Chromatography :

    • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound with a structure that combines several functional groups. It has the molecular formula C22H19FN4O2 and a molecular weight of 390.4 g/mol.

Scientific Research Applications

The compound this compound has potential applications across various scientific disciplines:

  • Chemistry It can serve as a building block in the synthesis of more complex molecules, allowing exploration of new chemical reactions and development of novel materials.
  • Biology The compound may be investigated as a bioactive molecule due to its structural features that suggest it could interact with biological targets, making it a candidate for drug discovery.
  • Medicine It could be explored for its pharmacological properties and its ability to interact with specific molecular targets, potentially leading to new therapeutic agents.
  • Industry The compound could be used in the development of advanced materials like polymers or coatings, due to its unique chemical properties.

Potential mechanisms of action

The mechanism of action of this compound involves interaction with specific molecular targets. Its structure allows it to bind to certain enzymes or receptors, modulating their activity, which can lead to various biological effects, such as enzyme inhibition or alteration of signal transduction pathways.

Chemical Reactions

This compound can undergo different chemical reactions:

  • Oxidation Oxidation can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
  • Substitution The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used; oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s activity is influenced by three key regions:

Pyrrole-acetamide backbone : Modifications here affect solubility and receptor interactions.

1,2,4-Oxadiazole ring : Substitutions on this ring modulate binding affinity.

Aryl substituents : Halogenation (e.g., fluorine) and substitution positions impact pharmacokinetics and target engagement.

Table 1: Structural and Pharmacokinetic Comparison
Compound Name Substituents (Oxadiazole) Acetamide Substituent Molecular Weight Key Biological Activity Reference
N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 4-Fluorophenyl 2-Ethylphenyl 386.45 g/mol Not explicitly reported
N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 3-Chlorophenyl 4-Chloro-2-fluorophenyl 444.29 g/mol Antiviral (SARS-CoV-2 inhibition)
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyethyl)acetamide 4-Fluorophenyl 2-Methoxyethyl 344.34 g/mol Not explicitly reported
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 4-Fluorophenyl 2-Methylphenyl 406.44 g/mol Antituberculosis (Mycobacterium)
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide 4-Fluorophenyl Ureido-methylphenyl 454.47 g/mol SARS-CoV-2 inhibition

Key Findings

A. Impact of Halogenation
  • The 4-fluorophenyl group in the oxadiazole ring (present in the target compound and ) correlates with enhanced binding affinity in antituberculosis and antiviral contexts. For example, the analog in showed superior binding to Mycobacterium tuberculosis targets compared to controls.
  • Replacement with 3-chlorophenyl () retains activity but shifts specificity; the chlorine atom’s larger size and electronegativity may alter receptor interactions.
B. Acetamide Substituent Effects
  • 2-Methoxyethyl (): The methoxy group increases polarity, likely improving aqueous solubility but possibly reducing blood-brain barrier penetration.
  • Piperidine-carboxamide (): The piperidine ring introduces basicity, which may improve binding to acidic enzymatic pockets in bacterial targets.
C. Pharmacokinetic Profiles
  • Compounds with 4-fluorophenyl-oxadiazole cores () generally exhibit favorable drug-likeness and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
  • The ureido-linked compound () showed moderate metabolic stability but high binding energy (-9.2 kcal/mol) against SARS-CoV-2 protease, suggesting target specificity.

Biological Activity

N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (CAS Number: 1261015-68-2) is a synthetic compound characterized by its complex structure, which incorporates an oxadiazole and pyrrole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H19FN4O2C_{22}H_{19}FN_{4}O_{2} with a molecular weight of 390.4 g/mol. The structural components include:

  • Ethylphenyl group : Contributes to hydrophobic interactions.
  • Pyrrole ring : Known for its role in biological activity due to its nitrogen content.
  • Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer effects.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or alter signal transduction pathways, leading to various therapeutic effects.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles have shown inhibitory effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in tumor cells .

Antimicrobial Activity

The oxadiazole derivatives have also demonstrated promising antimicrobial activities. They exhibit efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving membrane permeability and bioactivity .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated a series of oxadiazole derivatives for their anticancer activity against HeLa and CaCo-2 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several oxadiazole derivatives were tested against common pathogens. The results showed that compounds with a fluorophenyl substituent displayed enhanced antibacterial activity compared to their non-fluorinated counterparts .

Comparative Data Table

Activity TypeCompound/DerivativeIC50 Value (µM)Reference
AnticancerOxadiazole Derivative A5.0
AntimicrobialOxadiazole Derivative B10.0
Anti-inflammatoryCOX Inhibition by Oxadiazole Derivative C0.8

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